N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Free Radical Chemistry Antioxidant Kinetics DFT Calculations

Choose 4-Hydroxymelatonin (4OHM) as your gold-standard endogenous radical-trapping antioxidant. Unlike receptor-dependent melatonin or CYP-metabolized 6OHM, this 4-hydroxylated metabolite traps peroxyl radicals faster than Trolox via its phenolic moiety []. It is the only certified impurity reference standard for ANDA/LC-MS/MS method validation, traceable to USP/EP pharmacopeial standards for pharmaceutical QC []. For dermatological photo-oxidative stress research, it is the direct UVB photoproduct marker, distinct from systemic hepatic degradation products []. Do not substitute with 2OHM — its keto-tautomer form is virtually inactive in radical scavenging assays [].

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 39998-64-6
Cat. No. B042845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide
CAS39998-64-6
SynonymsN-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide_x000B_
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O
InChIInChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16)
InChIKeyDVJGMCLSLFPIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxymelatonin (CAS 39998-64-6) for Procurement: Analytical Standard & Oxidative Stress Probe


N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, commonly known as 4-Hydroxymelatonin (4OHM), is an endogenous hydroxylated metabolite of the neurohormone melatonin. It belongs to the indole class of compounds and is distinguished from its parent molecule by a phenolic hydroxyl group at the 4-position of the indole ring [1]. This single structural modification fundamentally alters its physicochemical and biological profile, shifting its primary mechanism of action from high-affinity receptor agonism to potent, direct free radical scavenging. Its established role as a UV-induced photoproduct in human skin and its availability as a certified pharmaceutical impurity reference standard further define its unique procurement value [2].

Why 4-Hydroxymelatonin Cannot Be Substituted by Melatonin or 6-Hydroxymelatonin


Interchanging melatonin metabolites for research or analytical applications is scientifically invalid due to the stark contrast in their chemical reaction mechanisms. Melatonin and 6-hydroxymelatonin (6OHM) act primarily through receptor-mediated pathways or CYP-dependent metabolism, whereas 4-Hydroxymelatonin (4OHM) acts as a superior direct radical trap due to its unique phenolic moiety [1]. Critically, 2-Hydroxymelatonin (2OHM), an isomer, exists predominantly as a non-phenolic keto tautomer, rendering it nearly inactive in radical scavenging assays where 4OHM excels [1]. The specific qualitative and quantitative evidence of these functional divergences is detailed in the product-specific evidence guide below.

Quantitative Evidence for Selecting 4-Hydroxymelatonin (CAS 39998-64-6) Over Analogs


4-Hydroxymelatonin Outperforms Melatonin, Trolox, and 2-Hydroxymelatonin as a Peroxyl Radical Scavenger

In a direct mechanistic comparison, 4-Hydroxymelatonin (4OHM) was identified as a more potent radical-trapping antioxidant (RTA) than melatonin, the vitamin E analog Trolox, and its isomer 2-hydroxymelatonin (2OHM). DFT calculations using the M05-2X/6-311+G(d,p) level of theory demonstrated that 4OHM reacts with peroxyl radicals (HOO•) at a faster rate than Trolox and melatonin [1]. This superior reactivity is attributed to the presence of a phenolic –OH group at the 4-position, a structural feature absent in melatonin, while 2OHM is practically inactive due to its existence as a non-phenolic keto tautomer [1].

Free Radical Chemistry Antioxidant Kinetics DFT Calculations

4-Hydroxymelatonin Matches 6-Hydroxymelatonin in Chemically Repairing Oxidized DNA Lesions

Both 4-hydroxymelatonin (4OHM) and 6-hydroxymelatonin (6OHM) are capable of directly repairing oxidative lesions in DNA via a non-enzymatic chemical mechanism. Computational analysis reveals that both metabolites repair hydroxyl radical (•OH) adducts in the imidazole ring. Specifically, the rate constants for repairing 8-oxoguanine (8-OH-G) adducts are in the order of 10^4 M⁻¹ s⁻¹ for both 4OHM and 6OHM, a process assisted by a water molecule [1]. This places 4OHM on equal footing with the major hepatic metabolite for genomic protection assays.

DNA Damage Repair Oxidative Stress Genoprotection

4-Hydroxymelatonin Acts as a Cu(II)/Fenton Reaction Inhibitor Unlike 2-Hydroxymelatonin

Beyond radical trapping, 4-Hydroxymelatonin (4OHM) exhibits a preventive antioxidant effect by moderating transition metal-induced oxidative stress. It acts as a Cu(II) inhibitor, reducing the availability of Cu(I), the redox state responsible for generating hydroxyl radicals (•OH) via Fenton-like reactions. This effectively turns off the pro-oxidant effects of copper-ascorbate mixtures [1]. In contrast, 2-Hydroxymelatonin (2OHM) lacks this preventive capacity, a distinction directly linked to the presence of the 4-phenolic group in 4OHM which is absent in the keto tautomer of 2OHM [1].

Metal Chelation Preventive Antioxidant Fenton Chemistry

4-Hydroxymelatonin is a UVB-Induced Biosynthetic Marker Distinct from CYP-Mediated 6-Hydroxymelatonin

The metabolic origin of 4-Hydroxymelatonin (4OHM) provides a key selection criterion for photobiological studies. In human keratinocytes and cell-free systems, 4OHM is identified by HPLC and LC-MS as a direct photoproduct of UVB-induced non-enzymatic melatonin transformation [1]. Its concentration is directly proportional to UVR dose and melatonin substrate content [1]. This is mechanistically distinct from 6-Hydroxymelatonin (6OHM), which is primarily generated through enzymatic CYP450 hydroxylation in the liver [2]. Thus, 4OHM serves as a specific marker of cutaneous UV stress rather than systemic melatonin catabolism.

Photobiology Metabolomics Skin Metabolism

Certified Melatonin 4-Hydroxy Impurity Standard for Regulatory ANDA/QC Applications

In pharmaceutical quality control, 4-Hydroxymelatonin is procured as a certified impurity reference standard (Melatonin 4-Hydroxy Impurity) rather than as a generic research chemical . It is specifically utilized for analytical method development, method validation (AMV), and quality controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial melatonin production [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP), a level of certification not required or available for the parent drug substance itself [1].

Pharmaceutical Analysis Reference Standards Quality Control

High-Value Procurement Scenarios for 4-Hydroxymelatonin (CAS 39998-64-6)


Benchmarking Superior Endogenous Antioxidant Activity Against Trolox

Research teams focused on free radical biology utilize 4-Hydroxymelatonin as a gold-standard endogenous radical-trapping antioxidant (RTA). Its demonstrated ability to react faster with peroxyl radicals than the synthetic benchmark Trolox makes it the superior choice for calibrating cellular antioxidant capacity assays, providing a biologically relevant positive control directly linked to the melatoninergic pathway [1].

Investigating DNA Repair Mechanisms in Non-Hepatic Model Systems

For studies on oxidative DNA lesions in tissues with low CYP450 expression (e.g., brain, skin), 4-Hydroxymelatonin is the preferred probe over 6-Hydroxymelatonin. Its direct chemical repair of 8-OH-G adducts at a rate of ~10^4 M⁻¹ s⁻¹, independent of enzyme-mediated hydroxylation, allows researchers to isolate the non-enzymatic genomic protection arm of the melatonin system [2].

Pharmaceutical Impurity Profiling for Melatonin Drug Substance ANDA Filing

Analytical quality control (QC) laboratories procuring reference standards for commercial melatonin production choose the 4-Hydroxymelatonin impurity standard for HPLC and LC-MS method validation. It is explicitly certified for use in Abbreviated New Drug Applications (ANDA) and can be traced against USP/EP pharmacopeial standards, ensuring regulatory compliance for the identification and quantification of this specific process-related impurity [3].

Skin Photobiology and UV-Induced Metabolomics

In dermatological research, specifically in studies on the cutaneous melatoninergic system, 4-Hydroxymelatonin serves as a critical LC-MS/MS reference material. Its identification as the UVB-dose-dependent photoproduct directly links it to local photo-oxidative stress responses, distinguishing it from systemic hepatic melatonin degradation markers like 6-Hydroxymelatonin [4].

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